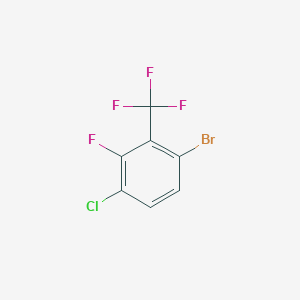

6-Bromo-3-chloro-2-fluorobenzotrifluoride

Vue d'ensemble

Description

Benzotrifluorides are aromatic compounds that contain a benzene ring substituted with a trifluoromethyl group and other halogens. In the case of 6-Bromo-3-chloro-2-fluorobenzotrifluoride, the benzene ring is substituted with a bromine atom at the 6th position, a chlorine atom at the 3rd position, and a fluorine atom at the 2nd position .

Synthesis Analysis

While the specific synthesis pathway for 6-Bromo-3-chloro-2-fluorobenzotrifluoride is not available, similar compounds are often synthesized through halogenation reactions. For example, trifluorotoluene can be synthesized by coupling an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst .Molecular Structure Analysis

The molecular structure of 6-Bromo-3-chloro-2-fluorobenzotrifluoride would likely be planar due to the nature of the benzene ring. The presence of electronegative halogen atoms (bromine, chlorine, and fluorine) would create regions of partial negative charge, while the carbon atoms would carry a partial positive charge .Chemical Reactions Analysis

Again, while specific reactions involving 6-Bromo-3-chloro-2-fluorobenzotrifluoride are not available, benzotrifluorides in general are known to undergo various types of reactions. These include electrophilic aromatic substitution reactions and nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-3-chloro-2-fluorobenzotrifluoride would be influenced by the presence of the halogen atoms and the trifluoromethyl group. These groups are likely to increase the compound’s density and boiling point compared to benzene .Safety and Hazards

Propriétés

IUPAC Name |

1-bromo-4-chloro-3-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF4/c8-3-1-2-4(9)6(10)5(3)7(11,12)13/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKHIUDKITTXPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)F)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea](/img/structure/B2816915.png)

![4-Cyclobutylidene-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2816917.png)

![N-[6-(Dimethylamino)hexyl]-3-(8-hydroxyquinolin-6-yl)benzamide](/img/structure/B2816918.png)

![4-[(4-benzylpiperazin-1-yl)methyl]-6-tert-butyl-2H-chromen-2-one](/img/structure/B2816919.png)

![2-(4-methoxyphenyl)-3-(propylthio)-N-(o-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2816922.png)

![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B2816923.png)

![2-(3-Fluoropyridin-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2816924.png)

![Ethyl 5-(2,5-dichlorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2816927.png)

![2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2816935.png)

![4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile](/img/structure/B2816936.png)